molecular formula C13H11FN2O B080613 1-(2-Fluorophenyl)-3-phenylurea CAS No. 13114-89-1

1-(2-Fluorophenyl)-3-phenylurea

Cat. No. B080613
CAS RN: 13114-89-1
M. Wt: 230.24 g/mol
InChI Key: RHYFYHWIDOXPHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorophenyl)-3-phenylurea, also known as FPU-1, is a chemical compound that has been extensively studied for its potential use in scientific research. FPU-1 is a urea derivative that has been found to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism Of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-phenylurea involves the inhibition of the enzyme carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate ions and protons. By inhibiting this enzyme, 1-(2-Fluorophenyl)-3-phenylurea can disrupt the acid-base balance in cells and tissues, leading to a variety of physiological effects.

Biochemical And Physiological Effects

1-(2-Fluorophenyl)-3-phenylurea has been found to have a wide range of biochemical and physiological effects. In addition to its inhibitory effects on carbonic anhydrase, 1-(2-Fluorophenyl)-3-phenylurea has also been found to inhibit the growth of cancer cells and to have anti-inflammatory properties. 1-(2-Fluorophenyl)-3-phenylurea has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the primary advantages of 1-(2-Fluorophenyl)-3-phenylurea is its potent inhibitory effects on carbonic anhydrase. This makes it a valuable tool for studying the physiological and biochemical effects of this enzyme. However, one of the limitations of 1-(2-Fluorophenyl)-3-phenylurea is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-(2-Fluorophenyl)-3-phenylurea. One area of interest is the development of more efficient synthesis methods for this compound, which could make it more readily available for research purposes. Another potential direction is the development of new derivatives of 1-(2-Fluorophenyl)-3-phenylurea with improved solubility and other properties that could make them more useful in a wider range of experimental settings. Additionally, there is ongoing research into the potential therapeutic applications of 1-(2-Fluorophenyl)-3-phenylurea in the treatment of various diseases and disorders.

Synthesis Methods

The synthesis of 1-(2-Fluorophenyl)-3-phenylurea involves the reaction of 2-fluoroaniline with phenyl isocyanate in the presence of a catalyst. The resulting product is then purified through various methods, such as recrystallization or chromatography.

Scientific Research Applications

1-(2-Fluorophenyl)-3-phenylurea has been extensively studied for its potential use in scientific research. One of the primary applications of 1-(2-Fluorophenyl)-3-phenylurea is in the field of biochemistry, where it has been found to be a potent inhibitor of the enzyme carbonic anhydrase. 1-(2-Fluorophenyl)-3-phenylurea has also been found to have potential applications in the field of pharmacology, where it has been shown to have antitumor and anti-inflammatory properties.

properties

CAS RN

13114-89-1

Product Name

1-(2-Fluorophenyl)-3-phenylurea

Molecular Formula

C13H11FN2O

Molecular Weight

230.24 g/mol

IUPAC Name

1-(2-fluorophenyl)-3-phenylurea

InChI

InChI=1S/C13H11FN2O/c14-11-8-4-5-9-12(11)16-13(17)15-10-6-2-1-3-7-10/h1-9H,(H2,15,16,17)

InChI Key

RHYFYHWIDOXPHK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2F

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2F

Other CAS RN

13114-89-1

Origin of Product

United States

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